4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime involves complex reactions. For instance, the reaction of benzaldehyde with methyl acetoacetate in the presence of morpholine leads to new condensation products, demonstrating the intricate processes involved in synthesizing morpholine derivatives (Nitta, Takimoto, & Ueda, 1992).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. Extensive spectroscopic studies, including Fourier transform infrared (FTIR) and Raman spectra, alongside theoretical quantum chemical studies, provide insights into their structural, thermodynamical, and vibrational characteristics (Arjunan, Rani, Santhanalakshmi, & Mohan, 2011).
Chemical Reactions and Properties
Chemical reactions involving 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime derivatives showcase their reactivity and potential for forming various products under different conditions. For example, reactions with arylmagnesium bromides lead to N-benzyl-β-hydroxyphenethylamines, highlighting the versatility of morpholine derivatives in synthetic chemistry (Moshkin & Sosnovskikh, 2013).
Physical Properties Analysis
Analyzing the physical properties of compounds like 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime is essential for their application in material science and engineering. This includes studying their optical properties to understand how they interact with light, which is critical for applications in photonics and electronics (Mekkey, Mal, & Kadhim, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal for the application of these compounds in various chemical reactions and processes. Electrocatalytic studies and the development of novel syntheses pathways underscore the significance of understanding these properties for advancing chemistry and related fields (Esmaili & Nematollahi, 2013).
Scientific Research Applications
Chemoselective Catalysis
Morpholinone-derived catalysts have shown high efficiency in chemoselective cross-benzoin reactions, highlighting the importance of the morpholino group in facilitating selective organic transformations. Such catalysts can operate with low mol %, yielding up to 99% in reactions involving benzaldehyde derivatives, which suggests potential utility in synthesizing compounds with similar functionalities as 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime (Langdon et al., 2014).
Synthesis and Biological Activity
Research into compounds containing morpholine and oxime moieties, such as the synthesis of oxazoline derivatives with oxime ether functionalities, has demonstrated significant acaricidal activity. These studies underline the potential of morpholine and oxime derivatives in developing bioactive compounds, which could extend to the synthesis and evaluation of 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime for similar activities (Li et al., 2014).
Oxime Ethers as Anti-Cancer Agents
Oxime ethers, especially those with morpholino groups, have been explored for their cytotoxic effects against cancer cell lines. This research avenue is particularly relevant, as it highlights the potential therapeutic applications of compounds featuring oxime and morpholine functionalities, suggesting areas where 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime might find application (Kosmalski et al., 2022).
Environmental and Toxicity Studies
Studies have also focused on the physicochemical properties, cytotoxicity, and biodegradability of morpholinium ionic liquids, which are structurally related to morpholine derivatives. This research provides a foundation for understanding the environmental impact and safety profile of related compounds, including potential studies on 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime (Pernak et al., 2011).
properties
IUPAC Name |
2-[4-(hydroxyiminomethyl)phenoxy]-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(15-5-7-18-8-6-15)10-19-12-3-1-11(2-4-12)9-14-17/h1-4,9,17H,5-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCFOFMAGNXENO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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